molecular formula C13H17ClIN B14210121 (3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine CAS No. 807342-01-4

(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine

Cat. No.: B14210121
CAS No.: 807342-01-4
M. Wt: 349.64 g/mol
InChI Key: OCCOPDTVLJQBPD-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine is a chiral compound with significant interest in various fields of scientific research. This compound features a piperidine ring substituted with a chlorophenyl group, an iodomethyl group, and a methyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine typically involves multi-step organic reactionsThe iodomethyl group is then introduced via halogenation, and the final step involves the methylation of the nitrogen atom in the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(4-bromophenyl)-3-(iodomethyl)-1-methylpiperidine
  • (3R,4S)-4-(4-fluorophenyl)-3-(iodomethyl)-1-methylpiperidine
  • (3R,4S)-4-(4-methylphenyl)-3-(iodomethyl)-1-methylpiperidine

Uniqueness

Compared to similar compounds, (3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine exhibits unique reactivity and biological activity due to the presence of the chlorophenyl group.

Properties

CAS No.

807342-01-4

Molecular Formula

C13H17ClIN

Molecular Weight

349.64 g/mol

IUPAC Name

(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine

InChI

InChI=1S/C13H17ClIN/c1-16-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13H,6-9H2,1H3/t11-,13+/m0/s1

InChI Key

OCCOPDTVLJQBPD-WCQYABFASA-N

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)CI)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCC(C(C1)CI)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.